N'-[(Ethoxycarbonyl)oxy]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(Ethoxycarbonyl)oxy]ethanimidamide is a chemical compound used in various scientific research and industrial applications. It is known for its unique structure and reactivity, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Ethoxycarbonyl)oxy]ethanimidamide typically involves the reaction of ethanimidamide with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N’-[(Ethoxycarbonyl)oxy]ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to maintain optimal conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(Ethoxycarbonyl)oxy]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield ethanimidamide derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce ethanimidamide derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[(Ethoxycarbonyl)oxy]ethanimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: N’-[(Ethoxycarbonyl)oxy]ethanimidamide is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-[(Ethoxycarbonyl)oxy]ethanimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The pathways involved in these interactions are studied to understand the compound’s effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide
- N’-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide
- N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide
Uniqueness
N’-[(Ethoxycarbonyl)oxy]ethanimidamide is unique due to its specific ethoxycarbonyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted applications in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
54752-12-4 |
---|---|
Molekularformel |
C5H10N2O3 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(1-aminoethylideneamino) ethyl carbonate |
InChI |
InChI=1S/C5H10N2O3/c1-3-9-5(8)10-7-4(2)6/h3H2,1-2H3,(H2,6,7) |
InChI-Schlüssel |
DAATVUHWMKBYQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)ON=C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.